Methylenecyclobutane

Description

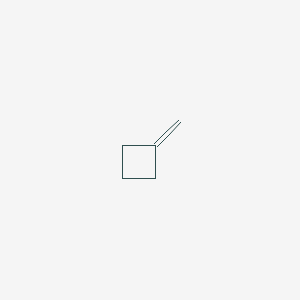

Structure

3D Structure

Propriétés

IUPAC Name |

methylidenecyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8/c1-5-3-2-4-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRVGKYPAOQVNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061519 | |

| Record name | Cyclobutane, methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120-56-5 | |

| Record name | Methylenecyclobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylenecyclobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYLENECYCLOBUTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclobutane, methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclobutane, methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylenecyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLENECYCLOBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ0GB8VNX6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Strained Alkene: A Technical History of Methylenecyclobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylenecyclobutane, a strained four-membered ring with an exocyclic double bond, has intrigued organic chemists for over a century. Its unique structural features and inherent ring strain impart distinct reactivity, making it a valuable synthon in organic synthesis and a recurring motif in natural products and pharmaceutical agents. This technical guide provides an in-depth exploration of the history, discovery, and key synthetic methodologies for this compound. It includes a compilation of its structural and spectroscopic data, detailed experimental protocols for its preparation, and visualizations of synthetic pathways.

A Historical Perspective: The Discovery and Early Investigations

The precise first synthesis of this compound is not definitively attributed to a single individual in readily available literature. However, early investigations into cyclobutane chemistry in the late 19th and early 20th centuries by chemists such as Gustavson and Nikolai Kischner laid the groundwork for the eventual isolation and characterization of this unique hydrocarbon. Kischner, known for the Wolff-Kishner reduction, made significant contributions to the understanding and synthesis of cyclobutane derivatives in the early 1900s.[1] While he synthesized cyclobutane esters and studied their transformations, a direct claim to the first this compound synthesis is not apparent.[1]

The work of Russian chemist N. D. Zelinsky and his student Krapiwin also focused on the synthesis of four-membered rings, contributing to the growing body of knowledge in this area. Later, in 1944, a pivotal electron diffraction study by Shand, Schomaker, and Fischer provided the first detailed structural parameters of this compound, confirming its unique geometry and fueling further interest in its chemistry.

Early synthetic efforts often involved multi-step sequences, such as the decarboxylation of cyclobutanecarboxylic acids, a method investigated by F. W. Semmler . These pioneering studies, while perhaps not isolating pure this compound in high yields, were crucial in establishing the fundamental chemistry of the cyclobutane ring system.

Structural and Spectroscopic Data

The strained nature of the cyclobutane ring and the exocyclic double bond in this compound result in distinct structural and spectroscopic characteristics.

Structural Parameters

Microwave spectroscopy and electron diffraction studies have provided precise measurements of bond lengths and angles.[2][3]

| Parameter | Value | Method |

| C=C Bond Length | 1.342 Å | Microwave Spectroscopy |

| C1-C2 Bond Length | 1.529 Å | Microwave Spectroscopy |

| C2-C3 Bond Length | 1.557 Å | Microwave Spectroscopy |

| ∠ C4-C1-C2 | 87.9° | Microwave Spectroscopy |

| ∠ C1-C2-C3 | 88.0° | Microwave Spectroscopy |

| Dihedral Angle | ~20° | Microwave Spectroscopy |

Spectroscopic Data

The spectroscopic data for this compound are well-characterized.[4][5][6][7]

1H NMR (CDCl3, 300 MHz) δ (ppm): [4]

| Protons | Chemical Shift (ppm) | Multiplicity |

| =CH2 | 4.69 | t |

| Ring CH2 (α to C=C) | 2.69 | t |

| Ring CH2 (β to C=C) | 1.93 | quintet |

13C NMR (CDCl3, 75 MHz) δ (ppm):

| Carbon | Chemical Shift (ppm) |

| =C | 151.2 |

| =CH2 | 106.5 |

| Ring CH2 (α to C=C) | 31.8 |

| Ring CH2 (β to C=C) | 15.5 |

Infrared (IR) Spectroscopy (Neat, cm-1): [5][7]

| Wavenumber (cm-1) | Assignment |

| 3075 | =C-H stretch |

| 2978, 2855 | C-H stretch (ring) |

| 1678 | C=C stretch |

| 885 | =CH2 bend (out-of-plane) |

Raman Spectroscopy: [6]

Raman spectroscopy has been instrumental in studying the ring-puckering vibrations of this compound.

Key Synthetic Methodologies

Several reliable methods have been developed for the synthesis of this compound, each with its own advantages and limitations.

The Wittig Reaction

The Wittig reaction is a widely used and versatile method for the synthesis of alkenes from carbonyl compounds. In the case of this compound, cyclobutanone is reacted with a methylenetriphenylphosphorane ylide.[8]

Materials:

-

Cyclobutanone

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

-

Saturated aqueous ammonium chloride solution

Procedure:

-

A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous diethyl ether.

-

The suspension is stirred under a nitrogen atmosphere and cooled to 0 °C in an ice bath.

-

n-Butyllithium (1.05 equivalents) is added dropwise from the dropping funnel over 30 minutes. The mixture develops a characteristic yellow-orange color, indicating the formation of the ylide.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

A solution of cyclobutanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the ylide solution at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The volatile this compound is carefully isolated by fractional distillation.

Elimination Reactions

Elimination reactions, particularly dehydrohalogenation and the Hofmann elimination, provide alternative routes to this compound.

The treatment of a 1-halo-1-methylcyclobutane with a strong, non-nucleophilic base promotes an E2 elimination to form a mixture of this compound and 1-methylcyclobutene. The product distribution is influenced by the nature of the base and the reaction conditions.

Materials:

-

1-Bromo-1-methylcyclobutane

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

A dry, three-necked round-bottom flask fitted with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with potassium tert-butoxide (1.5 equivalents) and anhydrous DMSO.

-

The mixture is stirred under a nitrogen atmosphere.

-

1-Bromo-1-methylcyclobutane (1.0 equivalent) is added dropwise to the stirred suspension.

-

The reaction mixture is heated to 50-60 °C for 4-6 hours.

-

After cooling to room temperature, the reaction mixture is poured into a separatory funnel containing ice-water and diethyl ether.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate and filtered.

-

The product mixture is carefully analyzed and the isomers separated by fractional distillation or preparative gas chromatography.

The Hofmann elimination involves the exhaustive methylation of a primary amine, followed by treatment with silver oxide and heat to induce elimination. For the synthesis of this compound, cyclobutylmethylamine is the starting material. This method typically favors the formation of the less substituted alkene (Hofmann's rule).

Materials:

-

Cyclobutylmethylamine

-

Methyl iodide (excess)

-

Silver oxide (Ag2O)

-

Water

-

Diethyl ether

Procedure:

-

Exhaustive Methylation: In a round-bottom flask, cyclobutylmethylamine is treated with an excess of methyl iodide. The reaction is typically stirred at room temperature for several hours until the quaternary ammonium salt, N,N,N-trimethylcyclobutylmethylammonium iodide, precipitates. The solid is collected by filtration, washed with diethyl ether, and dried.

-

Hydroxide Exchange: The quaternary ammonium iodide is suspended in water, and freshly prepared silver oxide is added. The mixture is stirred vigorously for several hours. The silver iodide precipitate is removed by filtration.

-

Elimination: The aqueous solution of the quaternary ammonium hydroxide is heated to a temperature sufficient to induce elimination (typically >100 °C). The volatile this compound is distilled from the reaction mixture as it is formed and collected in a cooled receiver.

Conclusion

The journey from the early explorations of four-membered rings to the well-established synthetic routes available today for this compound highlights the progress in synthetic organic chemistry. Its unique structural and electronic properties continue to make it a molecule of interest for both fundamental research and applications in medicinal chemistry and materials science. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers working with this fascinating strained alkene.

References

- 1. Nikolai Kischner - Wikipedia [en.wikipedia.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. This compound(1120-56-5) 1H NMR [m.chemicalbook.com]

- 5. This compound | C5H8 | CID 14262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Infrared and Raman spectra, conformational stability, ab initio calculations of structure, and vibrational assignment of ethynylmethyl cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of Methylenecyclobutane

For Researchers, Scientists, and Drug Development Professionals

Methylenecyclobutane, a strained four-membered ring containing an exocyclic double bond, is a valuable building block in organic synthesis.[1] Its unique structure and inherent ring strain make it a versatile substrate for a variety of chemical transformations, enabling the construction of more complex molecular architectures.[2][3] This guide provides a comprehensive overview of the primary synthetic routes to this compound and the key analytical techniques employed for its characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic approaches. Classical methods often involve olefination reactions of cyclobutanone, while modern techniques offer greater modularity and functional group tolerance.

Wittig Olefination of Cyclobutanone

The most direct and widely employed method for synthesizing this compound is the Wittig reaction, which involves the olefination of cyclobutanone.[1] This reaction utilizes a phosphorus ylide, typically methylenetriphenylphosphorane (Ph₃P=CH₂), to convert the carbonyl group of cyclobutanone into a methylene group.[4] The high reactivity of the non-stabilized ylide and the formation of the highly stable triphenylphosphine oxide byproduct drive the reaction to completion.[5]

The overall transformation is as follows:

Cyclobutanone + Methyltriphenylphosphonium bromide (in the presence of a strong base) → this compound + Triphenylphosphine oxide + Salt byproduct

This method is valued for its reliability in forming the carbon-carbon double bond at a specific location.[5]

Copper-Catalyzed Borylative Cyclization

A more recent and versatile approach involves the copper-catalyzed borylative cyclization of linear alkynes.[6][7] This strategy allows for the construction of the this compound skeleton with various functionalities installed at different positions.[6] The reaction proceeds by transforming readily available linear alkynes into (boromethylene)cyclobutanes.[7] A key advantage of this method is its modularity and tolerance for a wide range of functional groups, which is often a limitation in other synthetic routes.[6] The resulting vinylboronic ester can be further functionalized, expanding the synthetic utility of the this compound products.[6]

Other Synthetic Approaches

Other notable methods for the synthesis of this compound and its derivatives include:

-

[2+2] Cycloaddition: The cycloaddition of allenes with alkenes is a classical approach to forming the cyclobutane ring system.[3]

-

Isomerization: this compound can be isomerized to the more thermodynamically stable 1-methylcyclobutene using a base catalyst, such as sodium-alumina.[8] This reaction is typically performed at equilibrium.[8]

-

Strain-Release Driven Reactions: The strain-release addition reaction of [1.1.1]propellane with nitriles and carboxylic acids can produce imidized this compound derivatives.[9]

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound via the Wittig reaction.

Synthesis of this compound from Cyclobutanone via Wittig Reaction

This protocol is a representative procedure for the synthesis of this compound using a non-stabilized Wittig reagent.[1]

Materials:

-

Methyltriphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium (n-BuLi) or sodium amide (NaNH₂))

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Cyclobutanone

-

Pentane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard glassware for anhydrous reactions

Procedure:

-

Ylide Generation:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an inert atmosphere (Argon or Nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of n-butyllithium in hexanes via the addition funnel.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The formation of the deep red or orange color of the ylide indicates a successful reaction.

-

-

Olefination:

-

Cool the ylide solution back down in an ice bath.

-

Add a solution of cyclobutanone in anhydrous THF dropwise to the ylide solution.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with pentane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Caution: this compound is highly volatile (b.p. 42 °C).[1][10] Carefully remove the solvent by distillation at atmospheric pressure using a short fractionating column.

-

The resulting product can be further purified by fractional distillation if necessary.[1]

-

Characterization

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques and physical property measurements.

Physical Properties

This compound is a colorless, highly flammable liquid with a faint, ether-like odor.[2] It is generally soluble in non-polar organic solvents and has limited solubility in polar solvents like water.[2]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is distinctive. It shows a signal for the two equivalent exocyclic vinylic protons and signals for the aliphatic protons of the cyclobutane ring.[11] The chemical shifts and multiplicities are key identifiers.

-

¹³C NMR: Due to its symmetry, the carbon NMR spectrum of this compound displays four distinct signals.[11] The chemical shifts of the sp² hybridized carbons of the double bond are significantly different from the sp³ hybridized carbons of the ring.[11]

Infrared (IR) Spectroscopy:

The IR spectrum provides crucial information about the functional groups present. For this compound, the key diagnostic peaks are the C=C stretching absorption of the exocyclic double bond and the =C-H stretching vibrations.[11]

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. This compound will show a molecular ion peak (M⁺) at an m/z corresponding to its molecular formula (C₅H₈).[11] The fragmentation pattern can provide further structural information.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈ | [2] |

| Molecular Weight | 68.12 g/mol | [2] |

| Boiling Point | 42 °C | [1][10] |

| Density | 0.736 g/mL at 25 °C | [10][12] |

| Refractive Index (n²⁰/D) | 1.42 | [10][12] |

| Melting Point | -134.7 °C | [10][12] |

Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| =CH₂ (vinylic) | ~4.69 | Multiplet |

| -CH₂- (allylic) | ~2.69 | Multiplet |

| -CH₂- (homoallylic) | ~1.93 | Multiplet |

| Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.[13] |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| =C< | ~151.7 |

| =CH₂ | ~105.8 |

| -CH₂- (allylic) | ~31.3 |

| -CH₂- (homoallylic) | ~15.9 |

| Note: Data obtained from typical values for similar structures. Specific literature values may vary. |

Table 4: Key IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| =C-H Stretch | ~3070 |

| C-H Stretch (aliphatic) | ~2850-2960 |

| C=C Stretch | ~1660 |

| =C-H Bend | ~890 |

| Note: These are characteristic absorption ranges and may vary slightly. |

Table 5: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 68 | Molecular Ion (M⁺) |

| 67 | [M-H]⁺ |

| 53 | [M-CH₃]⁺ |

| 40 | Common fragment |

| 39 | Common fragment |

| Note: Fragmentation patterns can be complex and depend on ionization energy.[14][15] |

Visualizations

The following diagrams illustrate key workflows and mechanisms related to the synthesis and characterization of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. Copper catalyst behind general strategy for synthesising this compound compounds | Research | Chemistry World [chemistryworld.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chembk.com [chembk.com]

- 11. benchchem.com [benchchem.com]

- 12. 1120-56-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. This compound(1120-56-5) 1H NMR [m.chemicalbook.com]

- 14. This compound | C5H8 | CID 14262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Cyclobutane, methylene- [webbook.nist.gov]

Spectroscopic Profile of Methylenecyclobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for methylenecyclobutane (CAS: 1120-56-5), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its unique structural features. This document is intended to serve as a practical resource for the identification, characterization, and utilization of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that are characteristic of its strained four-membered ring and exocyclic double bond.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by three main sets of signals corresponding to the vinylic protons of the methylene group and the two types of methylene protons within the cyclobutane ring.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constants (J) in Hz |

| =CH₂ (vinylic) | 4.65 - 4.69 | Multiplet | J(H,H') ≈ 0.09, J(H,H_α) ≈ -2.67, J(H,H_β) ≈ -2.19[1] |

| α-CH₂ (allylic) | 2.65 - 2.69 | Multiplet | J(H_α,H_α') ≈ -15.26, J(H_α,H_β) ≈ 9.57, J(H_α,H_β') ≈ 6.29[1] |

| β-CH₂ | 1.89 - 1.93 | Multiplet | J(H_β,H_β') ≈ -10.85[1] |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound displays three distinct signals, corresponding to the quaternary and methylene carbons of the exocyclic double bond, and the two types of methylene carbons within the cyclobutane ring.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C= | ~150 |

| =CH₂ | ~105 |

| α-CH₂ | ~32 |

| β-CH₂ | ~16 |

Note: The chemical shift values are approximate and can be influenced by the solvent and experimental conditions. Definitive assignments are best confirmed through 2D NMR experiments.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to C-H stretching and bending vibrations, as well as a distinctive C=C stretching vibration for the exocyclic double bond.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3080 | =C-H stretch | Medium |

| 2950 - 2850 | C-H stretch (aliphatic) | Strong |

| ~1670 | C=C stretch | Medium |

| ~1450 | CH₂ scissoring | Medium |

| ~890 | =CH₂ out-of-plane bend | Strong |

Note: The peak positions and intensities can vary depending on the sampling method (e.g., neat liquid, gas phase, or in solution).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) leads to a characteristic fragmentation pattern that can be used for its identification.

| m/z | Relative Intensity (%) | Assignment |

| 68 | ~85 | [M]⁺ (Molecular Ion) |

| 67 | 100 | [M-H]⁺ (Base Peak) |

| 53 | ~30 | [M-CH₃]⁺ |

| 41 | ~15 | [C₃H₅]⁺ |

| 39 | ~40 | [C₃H₃]⁺ |

Note: The relative intensities of the fragments can vary depending on the ionization energy and the specific mass spectrometer used.

Experimental Protocols

The following sections provide generalized experimental protocols for the acquisition of spectroscopic data for a volatile liquid hydrocarbon like this compound.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

A solution of this compound is prepared by dissolving approximately 5-20 mg of the neat liquid in a deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to a standard 5 mm NMR tube.

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is typically used.

-

For ¹³C NMR, a proton-decoupled experiment is performed to obtain singlets for each carbon environment.

-

The spectra are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

ATR-IR Spectroscopy

Sample Preparation:

-

A small drop of neat this compound is placed directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is applied to the crystal, ensuring good contact.

-

The IR spectrum of the sample is recorded.

-

The final spectrum is presented in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

-

For a volatile liquid like this compound, a direct insertion probe or a gas chromatography (GC) inlet can be used.

-

If using a direct probe, a small amount of the liquid is introduced into a capillary tube which is then inserted into the ion source.

-

For GC-MS, the sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.

Data Acquisition:

-

The vaporized sample is bombarded with a beam of electrons (typically at 70 eV).

-

The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each fragment, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound, from sample preparation to data interpretation.

Caption: Workflow for Spectroscopic Characterization.

References

ring strain energy of methylenecyclobutane

An In-depth Technical Guide to the Ring Strain Energy of Methylenecyclobutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the , synthesizing experimental and computational data. It details the methodologies for determining this key thermodynamic property and presents the information in a structured format for ease of comparison and application in research and development.

Introduction to Ring Strain

In organic chemistry, ring strain is a type of instability that arises when bond angles in a cyclic molecule deviate from the ideal values for a given hybridization of the atoms.[1] This strain is a composite of angle strain (from the deviation of bond angles from the ideal 109.5° for sp³ hybridized carbons), torsional strain (from eclipsing interactions between adjacent groups), and transannular strain (steric hindrance between non-adjacent atoms).[2] Molecules with high ring strain, such as cyclopropanes and cyclobutanes, have elevated heats of combustion.[1] The quantitative measurement of ring strain is crucial for understanding molecular stability and reactivity, which is of particular interest in drug design and synthesis where strained rings can be used to control conformation or as reactive handles.

This compound, a four-membered ring containing an exocyclic double bond, possesses significant ring strain that influences its chemical behavior. Understanding and quantifying this strain is essential for predicting its reactivity and for its application in chemical synthesis.

Quantitative Data on the Ring Strain Energy of this compound

The thermodynamic properties of this compound have been determined through both experimental and computational methods. The following tables summarize the key quantitative data available in the literature.

| Thermodynamic Property | Experimental Value (kcal/mol) | Reference |

| Standard Enthalpy of Combustion (Liquid, 298.15 K), ΔH°c(l) | -765.95 ± 0.12 | [3][4][5] |

| Enthalpy of Vaporization (298.15 K), ΔHvap | 6.62 ± 0.10 | [3][5][6] |

| Estimated Ring Strain Energy | ~27.5 - 27.7 | [7] |

Table 1: Experimentally Determined and Computationally Estimated Thermodynamic Properties of this compound.

| Computational Method | Calculated Strain Energy (kcal/mol) |

| Isodesmic Reaction Scheme | 27.5 |

| Homodesmotic Reaction Scheme | 27.7 |

| Benson's Group Increment Method (comparison) | 27.6 |

| Franklin's Group Increment Method (comparison) | 27.4 |

| Wiberg's Method (comparison) | 27.1 |

Table 2: Computationally Derived Ring Strain Energies of this compound using various methods.[7]

Experimental Protocols for Determining Ring Strain Energy

The primary experimental method for determining the ring strain energy of a hydrocarbon like this compound is through the measurement of its heat of combustion.

Oxygen-Bomb Combustion Calorimetry

This technique measures the heat released when a substance is completely burned in an excess of oxygen in a constant-volume container called a bomb.

Methodology:

-

Sample Preparation: A precise mass of liquid this compound is encapsulated in a fragile borosilicate-glass ampoule.[3]

-

Calorimeter Setup: The sealed ampoule is placed in a platinum crucible inside a steel bomb. A small amount of water (1 cm³) is added to the bomb to ensure that the water formed during combustion is in its liquid state.[3]

-

Pressurization: The bomb is flushed and then charged with pure oxygen to a pressure of 30 atm.[3]

-

Combustion: The sample is ignited by passing an electric current through a fuse wire in contact with the sample. The combustion reaction for this compound is: C₅H₈(l) + 7O₂(g) → 5CO₂(g) + 4H₂O(l)

-

Temperature Measurement: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The temperature of the water is precisely measured before and after combustion. The experiment is typically initiated at a temperature slightly below 298.15 K to have the final temperature be close to it.[3]

-

Calibration: The energy equivalent of the calorimeter is determined by burning a standard substance with a precisely known heat of combustion, such as benzoic acid.[3]

-

Data Analysis: The heat of combustion is calculated from the observed temperature change and the energy equivalent of the calorimeter, with corrections made for the heat of ignition and any side reactions (e.g., formation of nitric acid).[3]

Ebulliometry for Enthalpy of Vaporization

To convert the enthalpy of combustion from the liquid to the gaseous state, the enthalpy of vaporization is required.

Methodology:

-

Vapor Pressure Measurement: The vapor pressure of this compound is measured at different temperatures using an ebulliometer.[3]

-

Calculation: The enthalpy of vaporization is then calculated from the vapor pressure data using the Clausius-Clapeyron equation or a more exact form like the Cox equation, often with an estimation of the second virial coefficient.[3]

Calculation of Ring Strain Energy

The ring strain energy (SE) is the difference between the experimentally determined enthalpy of formation (ΔH°f) and a theoretical strain-free enthalpy of formation (ΔH°f,sf).

SE = ΔH°f(experimental) - ΔH°f(strain-free)

The experimental enthalpy of formation is derived from the enthalpy of combustion. The strain-free enthalpy of formation is calculated using group increment methods, such as those developed by Benson or Franklin, which assign specific enthalpy values to different chemical groups in a molecule.[7]

Visualizations

The following diagrams illustrate the experimental workflow for determining the ring strain energy and the logical process of its calculation.

References

- 1. Ring strain - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. Enthalpies of formation of ethylcyclobutane, this compound, and 1,1-dimethylcyclopropane. [24 refs. ; tables of thermodynamic properties] (Journal Article) | ETDEWEB [osti.gov]

- 6. Cyclobutane, methylene- [webbook.nist.gov]

- 7. mdpi.com [mdpi.com]

Early Studies on the Reactivity of Methylenecyclobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenecyclobutane, a strained four-membered ring with an exocyclic double bond, has long been a subject of interest in organic chemistry. Its unique structural features impart a high degree of reactivity, making it a versatile building block in synthesis. The early investigations into the reactivity of this compound, particularly in the mid-20th century, laid the foundational understanding of its chemical behavior. This technical guide provides an in-depth review of these seminal studies, focusing on key transformations including oxidation, hydrohalogenation, and thermal rearrangements. The work of pioneering chemists, notably Professor John D. Roberts, will be highlighted, as their contributions were instrumental in elucidating the reaction pathways of this intriguing molecule.

Oxidation of this compound to Cyclobutanone

One of the earliest and most practical applications of this compound chemistry was its conversion to cyclobutanone, a valuable synthetic intermediate. Early studies meticulously explored various oxidative cleavage methods of the exocyclic double bond.

Quantitative Data on Oxidative Cleavage

The research group of John D. Roberts and Charles W. Sauer systematically investigated the oxidation of this compound to 1-(hydroxymethyl)-1-cyclobutanol, which was then cleaved to yield cyclobutanone. The efficiency of the initial hydroxylation step was found to be highly dependent on the oxidizing agent.[1]

| Oxidizing Agent | Product | Yield (%) | Reference |

| Dilute Aqueous Potassium Permanganate | 1-(hydroxymethyl)-1-cyclobutanol | 40 | Gustavson (as cited in[1]) |

| Performic Acid | 1-(hydroxymethyl)-1-cyclobutanol | 80-83 | [1] |

| Hydrogen Peroxide in t-Butyl Alcohol | 1-(hydroxymethyl)-1-cyclobutanol | 39 | [1] |

| Lead Tetraacetate (cleavage of the glycol) | Cyclobutanone | up to 90 | [1] |

Experimental Protocols

1.2.1. Performic Acid Oxidation of this compound

This protocol is based on the modification of the procedure by Roebuck and Adkins as described by Roberts and Sauer.[1]

-

Preparation of Performic Acid: A solution of performic acid is prepared by carefully adding a calculated amount of 90% hydrogen peroxide to an excess of 88% formic acid, with cooling to maintain a temperature of 10-15 °C.

-

Reaction Setup: The performic acid solution is placed in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is cooled in an ice-salt bath.

-

Addition of this compound: this compound is added dropwise to the stirred performic acid solution at a rate that maintains the reaction temperature below 25 °C.

-

Reaction Completion and Work-up: After the addition is complete, the mixture is stirred for an additional period at room temperature. The excess formic acid and water are then removed under reduced pressure.

-

Isolation of 1-(hydroxymethyl)-1-cyclobutanol: The residual product is purified by distillation under reduced pressure.

1.2.2. Cleavage of 1-(hydroxymethyl)-1-cyclobutanol with Lead Tetraacetate

-

Reaction Setup: A solution of 1-(hydroxymethyl)-1-cyclobutanol in anhydrous methylene chloride is placed in a flask equipped with a stirrer and a powder addition funnel.

-

Addition of Lead Tetraacetate: Lead tetraacetate is added portion-wise to the stirred solution. The reaction is mildly exothermic and may require occasional cooling.

-

Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the lead tetraacetate (a spot test with potassium iodide-starch paper can be used).

-

Work-up: Upon completion, the lead acetate precipitate is filtered off. The filtrate is washed successively with water, sodium bicarbonate solution, and brine.

-

Isolation of Cyclobutanone: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation. The resulting cyclobutanone is then purified by fractional distillation.

Reaction Workflow

Caption: Workflow for the two-step oxidation of this compound to cyclobutanone.

Addition of Hydrogen Bromide

The addition of hydrogen bromide (HBr) to the exocyclic double bond of this compound was a key area of early investigation, revealing the dual reactivity of the molecule under different reaction conditions. These studies provided classic examples of Markovnikov and anti-Markovnikov addition, dictated by the presence or absence of radical initiators.

Ionic Addition (Markovnikov Addition)

In the absence of peroxides or other radical initiators, the addition of HBr to this compound proceeds through an ionic mechanism. The reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the bromine atom adds to the more substituted carbon.

The ionic addition of HBr involves the formation of a carbocation intermediate. Protonation of the exocyclic double bond leads to a tertiary cyclobutylcarbinyl cation. This cation is highly strained and can undergo a rapid ring expansion to a more stable cyclopentyl cation. Subsequent attack by a bromide ion on this rearranged cation leads to the formation of 1-bromo-1-methylcyclopentane as the major product.

References

physical and chemical properties of methylenecyclobutane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical, chemical, and reactive properties of methylenecyclobutane. This strained olefin serves as a versatile building block in organic synthesis, offering a unique combination of reactivity and structural complexity that is of significant interest in the development of novel molecular architectures and pharmaceutical agents.

Core Physical and Chemical Properties

This compound is a highly flammable, colorless liquid.[1][2] Its strained four-membered ring and exocyclic double bond contribute to its distinct reactivity. A summary of its key physical and chemical properties is presented below.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H8 | [1][2][3][4][5][6][7] |

| Molar Mass | 68.12 g/mol | [1][2][3][4] |

| Density | 0.736 g/mL at 25 °C | [1][3] |

| Melting Point | -134.7 °C | [1][2] |

| Boiling Point | 42 °C at 749 mm Hg | [1][3] |

| Vapor Pressure | 6.57 psi (45.3 kPa) at 20 °C | [1][3] |

| Refractive Index | n20/D 1.42 | [1][3] |

| Flash Point | < -30 °F (< -34 °C) | [1][3] |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Source |

| Standard Enthalpy of Combustion (liquid, 298.15 K) | -765.95 ± 0.12 kcal/mol | [8] |

| Enthalpy of Formation (gas) | Data not readily available | |

| Enthalpy of Vaporization | Derived from vapor pressure measurements | [8] |

| Ring Strain Energy | Estimated | [8] |

Table 3: Spectroscopic Data of this compound

| Spectroscopic Data | Chemical Shift (ppm) or Wavenumber (cm-1) | Source |

| ¹H NMR (300 MHz, neat) | 4.645 (t, 2H), 2.649 (t, 4H), 1.890 (quint, 2H) | [9] |

| (399.65 MHz, CDCl₃) 4.685 (s, 2H), 2.685 (t, 4H), 1.928 (p, 2H) | [9] | |

| ¹³C NMR | Data not readily available in cited sources | |

| Mass Spectrum (GC-MS) | Major peaks at m/z: Data available but requires specific spectrum interpretation | [6][10] |

Safety and Handling

This compound is a highly flammable liquid and vapor (GHS Hazard H225).[3][4] It should be handled with extreme care in a well-ventilated area, away from sources of ignition.[1]

Precautionary Measures:

-

Keep container tightly closed in a dry and well-ventilated place.

-

Use non-sparking tools and take precautionary measures against static discharge.[1]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and face protection.[3][11]

-

In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

Experimental Protocols

This section provides detailed methodologies for the synthesis and key reactions of this compound, compiled and adapted from peer-reviewed literature.

Synthesis of this compound

Method 1: Copper-Catalyzed Borylative Cyclization

This method provides a modular approach to substituted methylenecyclobutanes. The following is a generalized protocol based on the work of Zhao and co-workers.

-

Materials:

-

Appropriate homoallylic tosylate

-

Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)

-

Copper(I) chloride (CuCl) (10 mol%)

-

IMes·HCl (13 mol%)

-

Potassium tert-butoxide (KOt-Bu) (1.2 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add CuCl (10 mol%), IMes·HCl (13 mol%), B₂pin₂ (1.2 equiv), and KOt-Bu (1.2 equiv).

-

Add anhydrous THF and stir the mixture for 10 minutes at room temperature.

-

Add the homoallylic tosylate (1.0 equiv) to the reaction mixture.

-

Heat the reaction mixture to 50 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired this compound derivative.

-

Method 2: Dehydrohalogenation of 1-bromo-1-methylcyclobutane

A classic approach to forming the exocyclic double bond.

-

Materials:

-

1-bromo-1-methylcyclobutane

-

Potassium tert-butoxide (KOt-Bu)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-1-methylcyclobutane in anhydrous DMSO.

-

Add potassium tert-butoxide (1.5 equivalents) portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

-

Monitor the reaction by GC-MS.

-

After completion, pour the reaction mixture into ice-water and extract with pentane (3 x 30 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Carefully distill the pentane to obtain crude this compound. Further purification can be achieved by fractional distillation.

-

Key Reactions of this compound

Reaction 1: Palladium-Catalyzed Ring Expansion

This compound can undergo ring expansion to form cyclopentanone derivatives in the presence of a palladium catalyst.

-

Materials:

-

This compound

-

Bis(acetonitrile)chloronitropalladium(II) [PdCl(NO₂)(MeCN)₂]

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

In a clean, dry NMR tube, dissolve this compound in dichloromethane-d₂.

-

Add a solution of bis(acetonitrile)chloronitropalladium(II) in dichloromethane-d₂ to the NMR tube at low temperature (-20 °C).

-

Monitor the reaction by ¹H and ¹³C NMR spectroscopy. The formation of a π-olefin complex and a β-nitritopalladation product can be observed.

-

Allow the reaction to warm to room temperature. The rearrangement to cyclopentanone will proceed.

-

The final product can be isolated after appropriate work-up, which typically involves quenching the catalyst and purification by chromatography.

-

Reaction 2: Addition of HBr (Ionic vs. Radical)

The regioselectivity of HBr addition to this compound is dependent on the reaction conditions.

-

Ionic Addition:

-

Bubble dry HBr gas through a solution of this compound in a non-polar solvent (e.g., pentane) at 0 °C in the absence of light and radical initiators.

-

The reaction is typically rapid. Monitor by GC-MS.

-

The major product will be 1-bromo-1-methylcyclobutane, resulting from the formation of the more stable tertiary carbocation intermediate.

-

-

Radical Addition:

-

In the presence of a radical initiator (e.g., benzoyl peroxide or AIBN) and under UV irradiation, bubble HBr gas through a solution of this compound in a non-polar solvent.

-

The reaction will yield (bromomethyl)cyclobutane as the major product, following an anti-Markovnikov addition pathway.

-

Reaction 3: Polymerization

This compound can undergo polymerization, particularly in the presence of Lewis acids or Ziegler-Natta catalysts.

-

Cationic Polymerization:

-

In a flame-dried reaction vessel under an inert atmosphere, cool a solution of this compound in a non-polar solvent (e.g., toluene) to a low temperature (-78 °C).

-

Add a Lewis acid initiator (e.g., BF₃·OEt₂) dropwise to the stirred solution.

-

Allow the polymerization to proceed for a set time, then quench the reaction by adding a small amount of methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum. The resulting polymer will contain a mix of cyclic and ethylenic structures.

-

Visualizations

The following diagrams illustrate key conceptual frameworks related to the chemistry of this compound.

Caption: Synthetic routes to this compound.

Caption: Key chemical transformations of this compound.

Caption: General experimental workflow for synthesis.

References

- 1. chembk.com [chembk.com]

- 2. 1120-56-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 亚甲基环丁烷 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C5H8 | CID 14262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclobutane, methylene- [webbook.nist.gov]

- 6. Cyclobutane, methylene- [webbook.nist.gov]

- 7. Cyclobutane, methylene- [webbook.nist.gov]

- 8. Enthalpies of formation of ethylcyclobutane, this compound, and 1,1-dimethylcyclopropane. [24 refs. ; tables of thermodynamic properties] (Journal Article) | ETDEWEB [osti.gov]

- 9. This compound(1120-56-5) 1H NMR [m.chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. kishida.co.jp [kishida.co.jp]

The Electronic Structure of the Methylenecyclobutane Exo-Double Bond: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

Methylenecyclobutane, a strained four-membered carbocycle featuring an exocyclic double bond, presents a unique electronic structure that governs its distinct reactivity. The inherent ring strain, a consequence of suboptimal bond angles within the cyclobutane ring, profoundly influences the hybridization and energy of the molecular orbitals associated with the exo-double bond. This guide provides an in-depth analysis of the geometric and electronic properties of this moiety, supported by quantitative data from computational and experimental studies. Detailed protocols for key analytical techniques are presented, and logical workflows are visualized to elucidate the relationship between electronic structure and chemical behavior. This document serves as a comprehensive resource for professionals seeking to understand and exploit the unique characteristics of this compound in synthetic chemistry and drug discovery.[1][2]

Introduction

The this compound scaffold is a recurring motif in natural products and a valuable building block in synthetic chemistry.[2] Its utility stems from the unique reactivity conferred by the interplay between the π-system of the exocyclic double bond and the σ-framework of the strained cyclobutane ring. Unlike typical acyclic alkenes, the geometry of this compound is constrained, leading to significant deviations from ideal sp² and sp³ hybridization. This inherent angular strain not only raises the ground state energy of the molecule but also alters the energies and shapes of its frontier molecular orbitals (HOMO and LUMO), making it susceptible to a variety of chemical transformations, including ring-opening and expansion reactions.[2][3]

Understanding the electronic structure of the exo-double bond is paramount for predicting and controlling the reactivity of this compound derivatives. This guide synthesizes findings from high-level ab initio and Density Functional Theory (DFT) calculations, as well as experimental techniques like electron diffraction and photoelectron spectroscopy, to provide a detailed portrait of its electronic landscape.

Geometric and Electronic Properties

Theoretical calculations and experimental measurements have provided a clear picture of the geometry of this compound. The cyclobutane ring is not planar but puckered, which helps to alleviate some of the torsional strain.[4] This puckering influences the orientation and, consequently, the electronic properties of the exocyclic double bond.

Molecular Geometry

Computational studies, particularly using methods like M06 and CCSD with augmented basis sets, have yielded geometric parameters that are in good agreement with experimental electron diffraction data.[4] Key structural parameters are summarized below.

| Parameter | Description | Value (M06/aug-cc-PVTZ)[4] | Value (Electron Diffraction)[4] |

| r(C=C) | Exo-double bond length | 1.33 Å | - |

| r(C_ring-C_ring) | Intramolecular C-C single bonds | 1.54 - 1.56 Å | 1.524 - 1.558 Å |

| r(C_ring-C=) | Single bond to exo-carbon | 1.51 Å | - |

| ∠(C-C-C)_ring | Internal ring angles | ~88° - 93° | 93.1° - 93.7° |

| Puckering Angle | Dihedral angle of the ring | ~20° - 30° | - |

Table 1: Selected geometric parameters of this compound from computational and experimental methods.

The strength of an exo-double bond has been observed to be proportional to the degree of angular strain in the attached ring.[2] The bond angles within the cyclobutane ring deviate significantly from the ideal sp³ angle of 109.5°, inducing considerable angle strain. This strain influences the hybridization of the ring carbons, increasing the p-character of the endocyclic orbitals and consequently increasing the s-character of the exocyclic single bonds, which can affect the adjacent π-system.

Frontier Molecular Orbitals and Electronic Interactions

The reactivity of the exo-double bond is largely dictated by its frontier molecular orbitals. A key feature of this compound's electronic structure is the interaction between the pseudo-π orbitals of the cyclobutane ring's C-H bonds and the π-orbitals of the double bond.[2] This hyperconjugative interaction can influence the energy levels of the HOMO and LUMO.

-

Highest Occupied Molecular Orbital (HOMO): The HOMO is primarily the π-bonding orbital of the C=C double bond. Its energy is elevated compared to that of a typical, unstrained alkene due to ring strain, making this compound a better nucleophile.

-

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the corresponding π*-antibonding orbital. The strain and electronic interactions can lower its energy, making the molecule more susceptible to attack by nucleophiles under certain conditions.

The diagram below illustrates the conceptual mixing of the ring's Walsh-type orbitals with the π-system of the exocyclic methylene group.

Experimental Protocols for Structural Analysis

The characterization of this compound's electronic structure relies on a combination of spectroscopic and computational methods.

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is a powerful technique for directly probing the energies of valence molecular orbitals by measuring the kinetic energy of photoelectrons ejected upon irradiation with high-energy UV photons.[5][6][7]

Experimental Protocol: Gas-Phase UPS

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber (pressure < 10⁻⁵ torr) through a needle valve to form a molecular beam.

-

Ionization Source: The molecular beam is crossed with a monochromatic beam of UV photons, typically from a helium discharge lamp (He Iα at 21.22 eV or He IIα at 40.8 eV).[7]

-

Photoelectron Ejection: The incident photons ionize the molecules, causing the ejection of valence electrons.

-

Energy Analysis: The ejected photoelectrons travel into a hemispherical electron energy analyzer. A variable electrostatic field is applied to deflect the electrons based on their kinetic energy (KE).

-

Detection: Electrons with a specific kinetic energy pass through the analyzer and are detected by an electron multiplier.

-

Spectrum Generation: By scanning the electrostatic field, a spectrum of electron counts versus kinetic energy is generated.

-

Data Analysis: The binding energy (BE) of each electron, which corresponds to the ionization potential for that molecular orbital, is calculated using the equation: BE = hν - KE where hν is the energy of the incident photon.[7] Each band in the UPS spectrum corresponds to ionization from a specific molecular orbital. The lowest ionization potential is assigned to the HOMO.[2]

Computational Chemistry Workflow

Computational methods are essential for correlating experimental data with theoretical models of electronic structure.

Workflow: DFT Geometry Optimization and Orbital Analysis

The logical workflow for a typical computational study is outlined below.

-

Structure Definition: The initial 3D coordinates of this compound are defined.

-

Method Selection: A theoretical method (e.g., DFT functional like M06) and a basis set (e.g., aug-cc-PVTZ) are chosen.[4]

-

Geometry Optimization: An energy minimization calculation is performed to find the lowest energy conformation of the molecule.

-

Frequency Calculation: A vibrational frequency analysis is conducted to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

Property Calculation: Single-point energy calculations are then used to determine various electronic properties, including molecular orbital energies, shapes, and electron density distributions.

Reactivity of the Exo-Double Bond

The unique electronic structure of the this compound exo-double bond leads to a rich and diverse reactivity profile. The strain energy of the four-membered ring provides a powerful thermodynamic driving force for reactions that lead to ring-opening or expansion.[8][9]

-

Cycloadditions: The strained double bond readily participates in [2+2] cycloadditions.[10]

-

Ring Expansion: Palladium-catalyzed reactions can induce ring expansion of this compound to form cyclopentanone or cyclopentane derivatives.[2][3] This process often involves the formation of a cyclobutyl cation that rearranges to a more stable cyclopentyl cation.[2]

-

Polymerization: The relief of ring strain can drive the polymerization of this compound, sometimes involving complex rearrangements through bicyclobutonium ion intermediates.[2]

-

Metathesis: The angle strain in this compound can drive cross-enyne metathesis reactions with alkynes.[10]

The elevated HOMO energy makes the double bond susceptible to electrophilic attack, while the nature of the ring's σ-framework can participate in rearrangements, leading to products not typically seen with unstrained alkenes.

Conclusion

The electronic structure of the this compound exo-double bond is a fascinating consequence of the inherent conflict between the geometric constraints of a four-membered ring and the electronic requirements of a π-system. The resulting angle strain elevates the energy of the molecule and its HOMO, activating the double bond for a variety of chemical transformations that are often driven by strain release. A comprehensive understanding of its geometric parameters, frontier orbital interactions, and ionization energies, as determined by a synergy of computational and experimental methods, is critical for harnessing the synthetic potential of this valuable chemical scaffold in the development of complex molecules and novel therapeutics.

References

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. faculty.sites.iastate.edu [faculty.sites.iastate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Beyond Strain Release: Delocalization-Enabled Organic Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclobutane synthesis [organic-chemistry.org]

An In-depth Technical Guide on the Thermochemical Data for Methylenecyclobutane Isomerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isomerization of methylenecyclobutane and its derivatives is a fundamental process in organic chemistry, with implications in synthesis, reaction mechanisms, and the study of strained ring systems. Understanding the thermodynamics of these transformations is crucial for predicting reaction spontaneity, equilibrium positions, and for the rational design of chemical processes. This technical guide provides a comprehensive overview of the thermochemical data associated with the isomerization of this compound to its more stable isomer, 1-methylcyclobutene.

Thermochemical Data

The isomerization of this compound to 1-methylcyclobutene is an exothermic process, indicating that the product is thermodynamically more stable. This stability difference is primarily attributed to the endocyclic double bond in 1-methylcyclobutene being more substituted and therefore more stable than the exocyclic double bond in this compound. The key thermochemical parameters for this reaction are summarized in the table below.

| Thermochemical Parameter | Value (kcal/mol) | Method |

| Enthalpy of Isomerization (ΔH) | -0.9[1] | Experimental |

| Gibbs Free Energy of Isomerization (ΔG) | -1.05[1] | Experimental |

| Enthalpy of Isomerization (ΔH) | -0.8[1] | Computational (M06/aug-cc-PVTZ) |

| Gibbs Free Energy of Isomerization (ΔG) | -1.3[1] | Computational (M06/aug-cc-PVTZ) |

Reaction Pathway and Energetics

The isomerization from this compound to 1-methylcyclobutene proceeds through a transition state, surmounting an activation energy barrier. The overall reaction is energetically favorable, releasing a small amount of energy as it moves to the more stable 1-methylcyclobutene.

Figure 1. Isomerization reaction pathway from this compound to 1-methylcyclobutene.

Experimental Protocols

Detailed experimental protocols for the direct measurement of the thermochemical data for the isomerization of this compound to 1-methylcyclobutene are not extensively reported in a single source. However, the following sections describe generalized and widely accepted methodologies for determining such data.

Determination of Enthalpy of Isomerization by Calorimetry

The enthalpy of isomerization can be determined indirectly by measuring the enthalpies of combustion of both the reactant (this compound) and the product (1-methylcyclobutene) using oxygen-bomb calorimetry. The difference between these two values, according to Hess's law, will give the enthalpy of the isomerization reaction.

Experimental Workflow:

Figure 2. Generalized workflow for determining the enthalpy of isomerization using calorimetry.

Detailed Steps:

-

Sample Preparation: High-purity samples of both this compound and 1-methylcyclobutene are required. Purification can be achieved by fractional distillation.

-

Calorimeter Calibration: The calorimeter is calibrated using a standard substance with a known heat of combustion, such as benzoic acid.

-

Combustion: A precisely weighed sample of the isomer is placed in the bomb, which is then pressurized with pure oxygen. The sample is ignited, and the temperature change of the surrounding water is meticulously recorded.

-

Data Analysis: The heat of combustion is calculated from the temperature change and the calibration factor of the calorimeter. This process is repeated for both isomers.

-

Calculation of ΔH of Isomerization: The enthalpy of isomerization is the difference between the standard enthalpies of formation of the products and reactants. The standard enthalpy of formation for each isomer is derived from its heat of combustion.

Determination of Gibbs Free Energy and Entropy of Isomerization by Chemical Equilibrium Studies

The Gibbs free energy of isomerization can be determined by studying the equilibrium between this compound and 1-methylcyclobutene. The entropy of isomerization can then be calculated from the relationship ΔG = ΔH - TΔS.

Experimental Workflow:

Figure 3. Generalized workflow for determining the Gibbs free energy of isomerization from equilibrium studies.

Detailed Steps:

-

Catalyst Preparation: A suitable catalyst, such as alumina, is activated by heating at high temperatures under an inert atmosphere.[2]

-

Reaction: A stream of this compound vapor is passed over the heated catalyst bed at a controlled temperature.

-

Equilibrium Sampling: The reaction is allowed to proceed until equilibrium is established. The composition of the resulting mixture of this compound and 1-methylcyclobutene is then analyzed, typically by gas chromatography.

-

Equilibrium Constant Determination: The equilibrium constant (Keq) is calculated from the concentrations of the reactant and product at equilibrium.

-

Gibbs Free Energy Calculation: The standard Gibbs free energy of isomerization is calculated using the equation ΔG° = -RTln(Keq), where R is the ideal gas constant and T is the absolute temperature.

-

Entropy Calculation: With the experimentally determined values for ΔH° and ΔG°, the standard entropy of isomerization (ΔS°) can be calculated using the Gibbs-Helmholtz equation: ΔS° = (ΔH° - ΔG°)/T.

Computational Chemistry Protocol

Computational chemistry provides a powerful tool for calculating the thermochemical properties of isomerization reactions. Density Functional Theory (DFT) and high-level ab initio methods can provide accurate predictions of enthalpies and Gibbs free energies.

Computational Workflow:

Figure 4. A typical workflow for calculating thermochemical data using computational chemistry.

Detailed Steps:

-

Geometry Optimization: The three-dimensional structures of both this compound and 1-methylcyclobutene are optimized to find their lowest energy conformations. A common method is to use a DFT functional like B3LYP with a suitable basis set (e.g., 6-31G*).

-

Vibrational Frequency Calculation: Vibrational frequencies are calculated at the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Single-Point Energy Calculation: To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory, such as the M06 functional with a larger basis set like aug-cc-pVTZ.[1]

-

Thermochemical Analysis: The electronic energies are combined with the thermal corrections from the frequency calculations to obtain the enthalpy (H) and Gibbs free energy (G) at a standard temperature (e.g., 298.15 K).

-

Calculation of Isomerization Energies: The enthalpy and Gibbs free energy of isomerization are calculated as the difference between the values for the product (1-methylcyclobutene) and the reactant (this compound).

Conclusion

The isomerization of this compound to 1-methylcyclobutene is a thermodynamically favorable process, driven by the formation of a more stable endocyclic double bond. This guide has summarized the key thermochemical data for this reaction, providing both experimental and computational values. Furthermore, generalized experimental and computational protocols have been outlined to guide researchers in the determination of these important thermodynamic parameters. A thorough understanding of this data is essential for professionals in chemical research and development for predicting reaction outcomes and optimizing synthetic strategies.

References

Initial Investigations into the Polymerization of Methylenecyclobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenecyclobutane (MCB), a strained cyclic olefin, has been a subject of interest in polymer chemistry due to its unique structure and potential to yield polymers with novel properties. Early investigations dating back to the mid-20th century explored various polymerization routes, including cationic, anionic, radical, and ring-opening polymerization. This technical guide provides an in-depth overview of these initial studies, focusing on the core findings, experimental approaches, and proposed mechanisms. While quantitative data from the earliest literature is not extensively available in modern databases, this guide summarizes the foundational knowledge and provides a framework for understanding the polymerization behavior of this intriguing monomer.

Cationic Polymerization

Initial studies revealed that this compound can undergo cationic polymerization, primarily initiated by Lewis acids. These polymerizations typically proceed through the opening of the double bond, leading to a polymer backbone containing intact cyclobutane rings.

Experimental Protocols

The general procedure for the cationic polymerization of this compound involved the use of a purified monomer and a Lewis acid initiator in an anhydrous solvent under an inert atmosphere.

Monomer Purification: this compound was typically purified by distillation to remove any impurities that could interfere with the cationic polymerization process.

Initiator Systems: Common Lewis acid initiators investigated in early studies included tin(IV) chloride (SnCl₄), titanium(IV) chloride (TiCl₄), and aluminum chloride (AlCl₃).

Reaction Conditions:

-

Solvent: Anhydrous non-polar solvents such as hexane or dichloromethane were commonly employed.

-

Temperature: Reactions were often carried out at low temperatures (e.g., -78 °C to 0 °C) to control the polymerization rate and minimize side reactions.

-

Atmosphere: An inert atmosphere (e.g., nitrogen or argon) was maintained to prevent reactions with atmospheric moisture and oxygen.

Polymer Isolation and Characterization: The resulting polymer was typically isolated by precipitation in a non-solvent, followed by filtration and drying. Characterization methods included infrared (IR) spectroscopy to identify the structural units of the polymer and elemental analysis.

Proposed Mechanism

The cationic polymerization of this compound is believed to proceed via the formation of a tertiary carbocation intermediate, which then propagates by attacking the double bond of another monomer molecule.

Caption: Proposed pathway for the cationic polymerization of this compound.

Quantitative Data Summary

Detailed quantitative data from the initial investigations is scarce in readily accessible literature. The table below provides a template for the types of data that were likely collected. Early reports suggest that the polymers obtained were often of low molecular weight and could be prone to side reactions like crosslinking.

| Initiator | Solvent | Temperature (°C) | Monomer Conversion (%) | Polymer Yield (%) | Molecular Weight (Mn) | Polydispersity Index (PDI) |

| SnCl₄ | Hexane | -78 | Data not available | Data not available | Data not available | Data not available |

| TiCl₄ | CH₂Cl₂ | -78 | Data not available | Data not available | Data not available | Data not available |

| AlCl₃ | Hexane | 0 | Data not available | Data not available | Data not available | Data not available |

Anionic Polymerization

The anionic polymerization of this compound was also explored in early studies, though less extensively than cationic methods. This route was found to yield polymers with different microstructures compared to those obtained via cationic polymerization.

Experimental Protocols

Anionic polymerization was typically initiated by strong bases or organometallic compounds.

Initiator Systems: Initiators such as organolithium compounds (e.g., n-butyllithium) were likely used.

Reaction Conditions:

-

Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) were suitable.

-

Temperature: Low temperatures were generally employed to control the reaction.

Proposed Mechanism

The proposed mechanism involves the formation of a carbanion intermediate which then propagates the polymer chain.

Caption: Proposed pathway for the anionic polymerization of this compound.

Radical Polymerization

Initial attempts at homopolymerizing this compound using free radical initiators were largely unsuccessful. However, it was discovered that this compound could readily copolymerize with other vinyl monomers.

Experimental Protocols

Initiator Systems: Standard free-radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide were used.

Comonomers: this compound was successfully copolymerized with monomers like styrene and acrylonitrile.

Reaction Conditions:

-

Method: Bulk or solution polymerization methods were employed.

-

Temperature: The reaction temperature was dependent on the decomposition temperature of the initiator, typically in the range of 60-80 °C.

Copolymerization Parameters

The reactivity of this compound in radical copolymerization is described by its reactivity ratios (r). Early studies determined these ratios for copolymerization with various monomers.

| Comonomer (M₂) | r₁(MCB) | r₂(M₂) | Copolymer Structure |

| Styrene | Data not available | Data not available | Tended towards random |